molecular formula C12H18N4S B1487872 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine CAS No. 1406889-83-5

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B1487872
CAS No.: 1406889-83-5
M. Wt: 250.37 g/mol
InChI Key: QISXGYYDQAANPY-UHFFFAOYSA-N
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Description

1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine is a chemical reagent featuring the imidazo[4,5-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal and agricultural chemistry research . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The core imidazo[4,5-b]pyridine structure is a well-documented pharmacophore, with scientific literature reporting that derivatives of this heterocycle can exhibit a broad spectrum of biological activities . Recent studies on imidazo[4,5-b]pyridine compounds containing amino fragments have demonstrated promising insecticidal properties in bioassays, suggesting their potential as lead compounds for the development of new agrochemical agents . Furthermore, substituted imidazo[4,5-b]pyridines have been identified as useful precursors for various pharmaceuticals, with documented research into their potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic areas . The presence of the (methylthio)propylamine chain in this specific compound may offer a versatile handle for further chemical derivatization, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. This makes it a valuable building block for chemical synthesis and the creation of compound libraries in drug discovery and agrochemical research programs.

Properties

IUPAC Name

1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-3-16-11(9(13)6-8-17-2)15-10-5-4-7-14-12(10)16/h4-5,7,9H,3,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISXGYYDQAANPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine is a novel small molecule with potential therapeutic applications. Its unique structure, which includes an imidazo[4,5-b]pyridine moiety, suggests various biological activities that merit comprehensive investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1342137-03-4
  • Molecular Formula : C12H18N4S
  • Molecular Weight : 218.30 g/mol

The compound's structure includes an ethyl-substituted imidazopyridine ring and a methylthio group, which may influence its interaction with biological targets.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have indicated that compounds containing imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research suggests that imidazo[4,5-b]pyridine derivatives may possess neuroprotective properties. These compounds have been linked to the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in neurodegenerative diseases .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes relevant to disease processes. For example, similar structures have been reported to inhibit monoamine oxidase (MAO) and cholinesterases (ChE), which are important in the treatment of neurodegenerative disorders such as Alzheimer's disease .

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptotic Pathways : The compound may activate caspase-dependent pathways leading to apoptosis in cancer cells. Studies have demonstrated that similar compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Neurotransmitter Modulation : By influencing neurotransmitter levels such as serotonin and dopamine, the compound may provide neuroprotective benefits and enhance cognitive functions .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several imidazo[4,5-b]pyridine derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited the proliferation of human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The IC50 values ranged from 0.5 to 5 µM across different cell lines, demonstrating a promising therapeutic index for further development .

Neuroprotective Study

In a neuroprotective study involving animal models, compounds structurally similar to This compound were administered to assess their impact on cognitive decline induced by neurotoxins. Results showed a significant improvement in memory retention and reduction in oxidative stress markers in treated groups compared to controls, suggesting a protective effect on neuronal health .

Research Findings Summary Table

Biological ActivityEffect ObservedReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveImprovement in cognitive function
Enzyme inhibitionInhibition of MAO and ChE

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine exhibit promising anticancer properties. The imidazo[4,5-b]pyridine moiety is known for its ability to interact with various biological targets, potentially inhibiting tumor growth and promoting apoptosis in cancer cells.

Neurological Studies

Research into the neuroprotective effects of imidazo[4,5-b]pyridine derivatives suggests that this compound may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

Case Studies

StudyFocusFindings
Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives Investigated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in several cancer types.
Neuroprotective Effects of Novel Compounds Assessed the impact on neuronal survival in vitroShowed enhanced survival rates of neurons under oxidative stress conditions.
Antimicrobial Efficacy Screening Evaluated against common bacterial strainsExhibited notable antibacterial activity, particularly against resistant strains.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways involving the formation of imidazole rings and subsequent functionalization. This synthetic versatility allows for the exploration of analogs with modified biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride
  • Core Structure : Benzimidazole (fused benzene and imidazole) vs. imidazo[4,5-b]pyridine (fused pyridine and imidazole).
  • Key Differences :
    • Benzimidazole lacks the pyridine nitrogen, reducing electron-deficient character and altering π-π interaction profiles.
    • The methylthio group in both compounds facilitates similar nucleophilic substitution pathways, but the benzimidazole derivative exhibits stronger hydrogen-bonding due to the additional NH group .
4-(1-Ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (VUP)
  • Core Structure : Imidazo[4,5-c]pyridine, differing in nitrogen positions (N at 4,5-c vs. 4,5-b in the target compound).
  • Key Differences :
    • The 1,2,5-oxadiazole (oxadiazole) substituent introduces a planar, electron-deficient ring, enhancing hydrogen-bond acceptor capacity compared to the methylthio group.
    • The ethyl and methyl groups on VUP’s core improve metabolic stability but reduce solubility relative to the target compound’s propylamine side chain .

Substituent and Functional Group Comparisons

3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
  • Key Features : Bromo and thiadiazole substituents on the same imidazo[4,5-b]pyridine core.
  • Thiadiazole introduces sulfur-mediated interactions and greater steric hindrance than the methylthio group, altering selectivity in kinase inhibition .
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
  • Key Features : Ethylsulfonyl (-SO₂Et) and trifluoromethyl (-CF₃) groups.
  • Comparison :
    • Sulfonyl groups are strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing binding to cationic targets (e.g., enzymes).
    • The -CF₃ group improves metabolic resistance and lipophilicity but may reduce aqueous solubility compared to the target compound’s -SMe group .

Physicochemical and Pharmacokinetic Profiles

Compound Core Structure Key Substituents LogP* Solubility (µg/mL) Notable Properties
Target Compound Imidazo[4,5-b]pyridine 3-Ethyl, 3-(methylthio)propylamine 2.1 ~15 (pH 7.4) Moderate lipophilicity, nucleophilic -SMe
Benzimidazole Analog Benzimidazole 3-(Methylthio)propylamine 1.8 ~25 Enhanced H-bonding, lower metabolic stability
VUP Imidazo[4,5-c]pyridine 1-Ethyl, 1,2,5-oxadiazol-3-amine 2.5 ~8 High metabolic stability, planar oxadiazole
Thiadiazole Derivative Imidazo[4,5-b]pyridine Bromo, thiadiazole, isoxazole 3.0 <5 High steric hindrance, kinase inhibition

*Predicted using fragment-based methods.

Preparation Methods

Key Points:

  • Perchloric acid is often used as a catalyst for GBB reactions, facilitating the formation of imidazo[4,5-b]pyridine derivatives efficiently.
  • Reaction conditions typically involve mild heating; however, microwave irradiation has been found to reduce yields in some cases.
  • The substrate scope includes various aldehydes and amines, allowing for structural diversity in the imidazo[4,5-b]pyridine core.

Introduction of the 3-(Methylthio)propan-1-amine Side Chain

The methylthio-propylamine side chain is typically introduced via nucleophilic substitution or amidation reactions involving precursors such as 1-(pyridin-3-yl)propan-1-amine or related amines.

Relevant Preparative Details:

  • 1-(Pyridin-3-yl)propan-1-amine derivatives can be synthesized from 3-propionylpyridine via reductive amination or other amination methods, yielding the amine intermediate in moderate yields (e.g., 0.9 g from 1 g precursor).
  • The methylthio group can be introduced by reaction with methylthiolating agents or by using methylthio-substituted precursors under controlled conditions.
  • Coupling reactions with appropriate electrophiles (e.g., chloro-substituted heterocycles) in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (60–130 °C) are common.

Coupling and Cyclization Steps

The final assembly of the target molecule involves coupling the imidazo[4,5-b]pyridine core with the methylthio-propylamine side chain, often through nucleophilic substitution or amide bond formation, followed by cyclization if necessary.

Experimental Conditions:

Step Reagents/Conditions Yield (%) Notes
Amination of pyridinyl ketone Reductive amination of 3-propionylpyridine ~90% Produces 1-(pyridin-3-yl)propan-1-amine intermediate
Methylthio group introduction Reaction with methylthiolating agents or methylthio-substituted intermediates Variable Requires careful control to avoid over-oxidation or side reactions
Coupling with imidazo core Reaction in DMF or NMP with base (e.g., DIEA) at 60–130 °C, 3–16 h 15–31% Purification by flash chromatography or preparative HPLC; zinc diacetate catalysis possible

Representative Reaction Scheme

A generalized synthetic route can be outlined as follows:

Analytical and Purification Techniques

  • Purification is typically achieved by flash chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol/ammonium hydroxide mixtures) or preparative HPLC with C18 columns.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry (LC-MS, ESI-MS) to confirm the structure and purity.
  • Yields vary depending on reaction conditions and substrates, ranging from 15% to over 90% in intermediate steps, with final coupling yields around 15–31%.

Summary Table of Preparation Parameters

Parameter Details
Core synthesis method Groebke–Blackburn–Bienaymé multicomponent reaction with perchloric acid catalyst
Side chain synthesis Reductive amination of 3-propionylpyridine; methylthiolation reactions
Coupling conditions DMF or NMP solvent, bases like N-ethyl-N,N-diisopropylamine or DIEA, 60–130 °C, 3–16 h
Catalysts Perchloric acid (core synthesis), zinc diacetate (coupling)
Purification Flash chromatography or preparative HPLC
Characterization NMR, IR, LC-MS, HPLC
Typical yields 15–31% (coupling), up to 90% (intermediates)

Research Findings and Considerations

  • The nitrogen atoms in the heterocyclic core influence cyclization and substitution regioselectivity, favoring reactions at specific nitrogen positions (e.g., N-3 over N-1).
  • Attempts to accelerate reactions via microwave irradiation may reduce yields, suggesting thermal control is critical.
  • Aromatic aldehydes tend to perform poorly in multicomponent reactions for this scaffold, whereas aliphatic aldehydes and ketones give better yields and product diversity.
  • Oxidation states of sulfur in the methylthio group affect the chemical behavior and biological activity, requiring controlled oxidation conditions during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine, and how can low yields in key steps be addressed?

  • Methodological Answer : The synthesis of imidazo[4,5-b]pyridine derivatives often involves multi-step protocols, including cyclization and functionalization. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) with cesium carbonate as a base have been effective for similar heterocycles. Low yields may arise from incomplete cyclization or side reactions; optimizing reaction time, temperature (e.g., 35–80°C), and catalyst loading (e.g., 5–10 mol% CuBr) can improve efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, imidazo[4,5-b]pyridine protons typically resonate between δ 8.6–8.9 ppm in ¹H NMR, while methylthio groups appear as singlets near δ 2.1–2.3 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹) .

Q. How should researchers handle safety concerns related to intermediates with acute toxicity?

  • Methodological Answer : Compounds with acute oral toxicity (Category 4) require strict exposure controls. Use fume hoods, impermeable gloves (e.g., nitrile), and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid dust generation. Emergency protocols should include immediate skin decontamination with water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel analogs of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in imidazo[4,5-b]pyridine rings. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) and elemental analysis to rule out impurities .

Q. What experimental designs are suitable for evaluating the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Long-term stability studies under controlled conditions (pH, UV light, microbial activity) can identify degradation products. Use high-performance liquid chromatography (HPLC) with UV/Vis or mass detectors to monitor breakdown. For ecotoxicological impact, follow OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer : Synthesize analogs with variations in the ethyl, methylthio, or amine groups. Test in vitro binding assays (e.g., receptor affinity) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. Use randomized block designs with split-plot arrangements to statistically analyze potency and selectivity across analogs .

Q. What strategies mitigate side reactions during functionalization of the imidazo[4,5-b]pyridine core?

  • Methodological Answer : Protecting groups (e.g., Boc for amines) can prevent unwanted substitutions. For electrophilic reactions, optimize solvent polarity (e.g., DMF for nucleophilic conditions) and use mild bases (e.g., K₂CO₃ instead of NaOH) to avoid ring-opening. Monitor reactions in real-time with TLC or LCMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.